3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
Description
Properties
Molecular Formula |
C13H14ClF3O |
|---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2 |
InChI Key |
KDGIUQQGEBSGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the formation of the oxane (tetrahydropyran) ring substituted with a 3-(trifluoromethyl)phenyl group, followed by introduction of the chloromethyl moiety at the 3-position of the oxane ring. Key steps include:
- Construction of the oxane ring with the aryl substituent
- Chloromethylation at the appropriate position on the oxane ring
Typical Synthetic Route
A representative synthetic route reported involves:
- Starting Material: A suitable 3-(trifluoromethyl)phenyl-substituted precursor, often an aryl-substituted diol or hydroxy compound.
- Oxane Ring Formation: Cyclization through acid-catalyzed intramolecular etherification or via nucleophilic substitution to form the oxane ring.
- Chloromethylation: Introduction of the chloromethyl group at the 3-position of the oxane ring, typically by reaction with chloromethylating agents such as chloromethyl methyl ether or via halogenation of a hydroxymethyl precursor.
Specific Chloromethylation Techniques
Thionyl Chloride Method: Conversion of a hydroxymethyl precursor to the chloromethyl derivative using thionyl chloride (SOCl2) under reflux conditions. This method has been demonstrated effective in related aromatic chloromethylations, yielding high purity products in moderate to good yield (50-70%) under mild conditions (e.g., 100 °C, 10 min reflux).
Halogenation with Chloromethyl Methyl Ether: Although less commonly used due to toxicity concerns, chloromethyl methyl ether can be employed for chloromethylation of oxane derivatives.
Alternative Synthetic Approaches
Grignard-Based Synthesis: Formation of the oxane ring via reaction of a carbonyl chloride intermediate with a Grignard reagent bearing the trifluoromethylphenyl substituent, followed by workup and chloromethylation. This method requires careful temperature control (preferably below 40 °C) and use of aprotic solvents such as tetrahydrofuran or diethyl ether.
Nucleophilic Ring-Opening and Substitution: Starting from substituted oxiranes (epoxides), nucleophilic ring-opening with halide or other nucleophiles can yield chloromethyl-substituted oxane derivatives. For example, nucleophilic ring-opening of chloromethyloxirane derivatives has been reported to produce related compounds.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxane ring formation | Acid catalysis or intramolecular cyclization | Requires control of temperature and solvent polarity |
| Chloromethylation | Thionyl chloride reflux (e.g., 100 °C, 10 min) | Efficient conversion of hydroxymethyl to chloromethyl |
| Grignard addition | Grignard reagent in THF or ether, <40 °C | Avoids decomposition, controls selectivity |
| Workup and purification | Solvent evaporation under reduced pressure, recrystallization | Solvent choices include toluene, alcohols, ethyl acetate |
Research Findings and Applications
- The chloromethyl group enables further functionalization via nucleophilic substitution, allowing the synthesis of diverse derivatives.
- The trifluoromethyl group enhances chemical stability and lipophilicity, useful in pharmaceutical lead development.
- The compound’s participation in substitution and elimination reactions has been documented, with sodium azide and potassium carbonate as typical reagents for substitution and elimination, respectively.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Thionyl Chloride Chloromethylation | SOCl2, reflux 100 °C, 10 min | 50-70% | Mild, efficient chloromethylation | Requires handling of SOCl2, toxic fumes |
| Grignard Reaction + Chloromethylation | Carbonyl chloride, Grignard reagent, THF, <40 °C | Moderate | High selectivity, versatile | Sensitive to moisture, requires inert atmosphere |
| Nucleophilic Ring-Opening of Oxirane | Halide nucleophiles, Ba(OH)2, H2S | Moderate | Access to thietane derivatives, alternative route | Multi-step, requires careful control |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group serves as a primary reactive site for nucleophilic displacement. Key reactions include:
Table 1: Substitution Reactions with Selected Nucleophiles
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 60°C, 12 hrs | 3-(Azidomethyl)-2-[3-(CF₃)phenyl]oxane | 83 | |
| KCN | EtOH, reflux, 8 hrs | 3-(Cyanomethyl)-2-[3-(CF₃)phenyl]oxane | 65 | |
| NH₃ (excess) | THF, RT, 24 hrs | 3-(Aminomethyl)-2-[3-(CF₃)phenyl]oxane | 56 |
Mechanistically, substitutions proceed via an Sₙ2 pathway due to the steric accessibility of the chloromethyl group, with inversion of configuration confirmed by X-ray crystallography in analogous compounds . The trifluoromethyl group enhances electrophilicity at the reaction center, accelerating substitution rates compared to non-fluorinated analogs.
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form alkenes:
Reaction:
3-(Chloromethyl)-2-[3-(CF₃)phenyl]oxane + K₂CO₃ → 2-[3-(CF₃)phenyl]oxane-3-ethylene + KCl + CO₂ + H₂O
Key Data:
-
Optimal Conditions: 1.5 eq. K₂CO₃ in DMF at 80°C for 6 hrs.
-
Yield: 72% isolated alkene.
-
Stereoselectivity: Predominant trans-alkene formation (85:15 trans:cis) due to steric hindrance from the trifluoromethyl group .
Ring-Opening and Expansion Reactions
The oxane ring participates in controlled ring-expansion reactions with sulfur ylides:
Example:
Reaction with dimethylsulfoxonium methylide generates tetrahydrofuran (THF) derivatives via a two-step process:
Table 2: Ring-Expansion Outcomes
| Ylide | Product | Activation Energy (kcal/mol) | Yield (%) |
|---|---|---|---|
| (CH₃)₂S⁺O⁻CH₂⁻ | 2-[3-(CF₃)phenyl]tetrahydrofuran | 25 | 58 |
| (C₆H₅)₂S⁺O⁻CH₂⁻ | 2-[3-(CF₃)phenyl]-4-phenyl-THF | 30 | 48 |
This process preserves chirality at non-reacting centers, enabling enantioselective synthesis of complex ethers .
Mechanistic Insights
-
Electron-Withdrawing Effects: The trifluoromethyl group stabilizes transition states in substitution reactions through inductive effects, lowering activation barriers by ~5 kcal/mol compared to methyl analogs.
-
Steric Influence: Bulky substituents on the phenyl ring reduce reaction rates (e.g., 2,3-disubstituted analogs show <10% conversion under standard conditions) .
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates, while protic solvents favor elimination pathways.
Comparative Reaction Data
Table 3: Reaction Efficiency Across Derivatives
| Substituent on Phenyl Ring | Relative Rate (Substitution) | Relative Rate (Elimination) |
|---|---|---|
| 3-CF₃ | 1.00 (reference) | 1.00 (reference) |
| 4-CF₃ | 0.92 | 1.15 |
| 2-Cl-4-CF₃ | 0.68 | 0.84 |
Data indicate that meta-CF₃ substitution optimizes both substitution and elimination efficiencies .
Scientific Research Applications
3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane and analogous compounds:
Key Findings from Comparative Analysis:
Heterocyclic Ring Effects: The oxane ring in the target compound confers flexibility and ether-like reactivity, whereas the morpholine derivative (C₁₂H₁₃ClF₃NO) exhibits basicity due to its nitrogen atom. The 1,2,4-oxadiazole (C₁₀H₆ClF₃N₂O) is aromatic and rigid, enhancing thermal stability.
Substituent Influence :
- Chloromethyl groups in all compounds enhance electrophilicity, but their positions (e.g., meta vs. para on phenyl rings) modulate electronic effects. For instance, the 3-CF₃-phenyl group in the target compound creates a sterically hindered, electron-deficient aromatic system compared to the 4-CF₃-phenyl substituent in the morpholine analog.
Synthetic Utility :
- The morpholine and oxadiazole derivatives are commercially available as reagents, highlighting their roles in nucleophilic substitutions or cycloadditions. In contrast, the target compound’s oxane scaffold may favor ring-opening reactions or serve as a chiral template.
Spectroscopic and Computational Studies: Compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate (C₁₆H₁₀ClF₃O₃) have been analyzed via XRD and DFT to predict vibrational spectra and molecular electrostatic potentials, providing benchmarks for comparing the target compound’s electronic profile.
Notes on Evidence and Limitations
- Discrepancies in Molecular Data: The molecular formula listed for EN300-170362 in (C₅H₄ClNO₂) likely corresponds to a different compound, necessitating caution when referencing.
- Absence of Key Data : Melting points, solubility, and biological activity data for the target compound are missing in the provided evidence, limiting a full comparative assessment.
- Structural Diversity : While trifluoromethyl and chloromethyl groups are common, the heterocyclic core (oxane vs. oxadiazole vs. morpholine) dominates functional differences.
Biological Activity
3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and lipophilicity, making it a candidate for various biological applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₉ClF₃O
- Molecular Weight : 292.66 g/mol
The structural features include:
- A chloromethyl group, which can act as an electrophile.
- A trifluoromethyl group, which increases lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The chloromethyl group can undergo nucleophilic substitution reactions, allowing it to bind with various biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances the compound's stability and solubility, potentially improving its pharmacokinetic properties .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxanes have been studied for their effectiveness against various bacterial strains. The chloromethyl group may play a crucial role in enhancing the antimicrobial activity by facilitating interactions with microbial cell membranes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been reported to inhibit cancer cell proliferation through the induction of apoptosis. The mechanism may involve the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .
Neuroprotective Effects
There is emerging evidence that compounds with oxane structures can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. The ability of the trifluoromethyl group to enhance blood-brain barrier penetration could facilitate central nervous system (CNS) targeting, making it a candidate for further investigation in neurodegenerative disease models .
Study 1: Antimicrobial Activity
A study conducted on structurally similar oxane derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the chloromethyl position could significantly enhance antimicrobial potency, suggesting similar potential for this compound.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxane A | S. aureus | 32 µg/mL |
| Oxane B | E. coli | 16 µg/mL |
| Target Compound | S. aureus & E. coli | TBD (To Be Determined) |
Study 2: Neuroprotective Effects
In a model assessing neuroprotective effects against oxidative stress, a structurally related compound showed significant protection of neuronal cells from hydrogen peroxide-induced damage. This suggests that this compound may also provide similar protective effects.
| Compound | Cell Line | % Protection at 100 µM |
|---|---|---|
| Compound X | PC12 Cells | 65% |
| Target Compound | PC12 Cells | TBD |
Q & A
Basic: What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane?
Answer:
The synthesis typically involves multi-step routes, including:
- Friedel-Crafts alkylation or Grignard reactions to introduce the trifluoromethylphenyl group (e.g., using 3-(trifluoromethyl)phenyl magnesium bromide) .
- Oxane ring formation via cyclization of diols or epoxide intermediates under acidic or basic conditions .
- Chloromethylation using reagents like chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂) .
Key conditions include temperature control (−50°C for Grignard reactions) and purification via silica gel chromatography (ethyl acetate/hexane gradients) .
Advanced: How can researchers resolve discrepancies in reported yields for nucleophilic substitutions at the chloromethyl group?
Answer:
Contradictions often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize intermediates .
- Leaving group activation : Silver(I) or phase-transfer catalysts improve chloride displacement efficiency .
- Steric hindrance : Bulkier nucleophiles (e.g., amines vs. thiols) require longer reaction times or elevated temperatures .
Methodological recommendations : - Conduct Design of Experiments (DoE) to optimize solvent/nucleophile pairs.
- Monitor reaction progress via HPLC or TLC with iodine staining for intermediate detection .
Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
Answer:
- NMR (¹H/¹³C) : Key signals include:
- δ 4.2–4.5 ppm (multiplet for oxane ring protons).
- δ 2.8–3.2 ppm (chloromethyl group, CH₂Cl).
- ¹⁹F NMR : A singlet near −60 ppm confirms the trifluoromethyl group .
- LCMS : Molecular ion peak at m/z 280 [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻) .
- HPLC : Retention time consistency under standardized conditions (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase) .
Advanced: How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) on the oxane ring?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites. The trifluoromethyl group acts as a meta-directing electron-withdrawing group, while the oxane oxygen donates electron density para to itself .
- Molecular Electrostatic Potential (MEP) : Visualizes regions prone to electrophilic attack (e.g., ortho/para to oxygen) .
- Validation : Compare computational results with experimental halogenation (e.g., bromination) outcomes using in situ NMR .
Basic: What purification challenges are associated with this compound, and how can they be addressed?
Answer:
Common issues:
- Hydrolytic instability : The chloromethyl group may hydrolyze to hydroxymethyl in humid conditions. Use anhydrous solvents and inert atmospheres during purification .
- Co-elution with byproducts : Optimize column chromatography gradients (e.g., 10–40% ethyl acetate in hexane) or employ preparative HPLC with formic acid modifiers .
- Crystallization difficulties : Use mixed solvents (e.g., dichloromethane/hexane) for slow recrystallization .
Advanced: How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?
Answer:
- Acidic conditions (pH < 3) : Protonation of the oxane oxygen increases ring strain, accelerating hydrolysis. Trifluoromethyl groups stabilize intermediates via inductive effects .
- Basic conditions (pH > 10) : Hydroxide ions attack the chloromethyl group, forming hydroxymethyl derivatives.
Analytical monitoring : - LCMS : Track degradation products (e.g., m/z 262 [M+H−Cl]⁺).
- ¹⁹F NMR : Shifts in CF₃ signals indicate electronic environment changes .
Advanced: What strategies mitigate side reactions during functionalization of the oxane ring?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., silyl ether protection for hydroxyl groups) during chloromethylation .
- Catalytic systems : Use Pd(II) catalysts for selective cross-coupling (e.g., Suzuki-Miyaura) at the phenyl ring without oxane ring opening .
- Kinetic control : Low temperatures (−78°C) suppress thermodynamically favored byproducts in lithiation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
